Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester
Description
Chemical Identity and Nomenclature
Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester, is systematically named 1-ethoxy-4,4-dimethyl-2,6,7-trioxabicyclo[2.2.2]octane under IUPAC conventions. The nomenclature reflects its bicyclic structure, where two oxygen atoms bridge the bicyclo[2.2.2]octane framework, and an ethoxy group occupies the apical position. Alternative synonyms include 4-ethyl-1-(4-substituted-phenyl)bicycloorthocarboxylate derivatives, though the specific substitution pattern depends on synthetic modifications. The molecular formula is C₁₁H₁₈O₃ , derived from the bicyclic core (C₇H₁₀O₃) supplemented by ethyl and methyl substituents.
Orthoesters of this type are structurally distinct from linear orthoformates (e.g., trimethyl orthoformate) due to their constrained bicyclic geometry, which enhances stability under basic conditions while retaining susceptibility to acidic hydrolysis. The "2,2-dimethyltrimethylene" descriptor specifies the geminal dimethyl groups on the trimethylene bridge, a feature critical to steric and electronic properties.
Structural Characteristics and Isomerism
The compound’s architecture centers on a bicyclo[2.2.2]octane system, where three oxygen atoms occupy bridgehead positions (Figure 1). X-ray crystallography of analogous bicycloorthocarboxylates reveals chair-like conformations, with axial and equatorial substituents influencing reactivity. For instance, the ethoxy group at the apical position adopts an axial orientation, while methyl groups on the trimethylene bridge occupy equatorial sites to minimize steric strain.
Isomerism arises from two primary factors:
- Stereoisomerism : Chiral centers at bridgehead carbons (e.g., C1 and C4 in bicyclo[2.2.2] systems) can generate enantiomers. For example, the synthesis of 2-methyl-D-erythritol derivatives via epoxy ester-orthoester rearrangements produces enantiomerically enriched products (86–87% ee).
- Regioisomerism : Alternative bridging patterns (e.g., bicyclo[2.2.1] vs. bicyclo[2.2.2]) yield distinct regioisomers. The [2.2.1] framework, observed in intermediates during 2-methyl-D-erythritol synthesis, undergoes 5-exo cyclization to form orthoesters.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O₃ | |
| Bicyclic System | Bicyclo[2.2.2]octane | |
| Key Functional Groups | Ethoxy, geminal dimethyl, trioxa bridges |
Historical Context in Orthoester Chemistry
Orthoesters emerged as pivotal intermediates in early 20th-century synthetic chemistry, particularly through the work of Hans Meerwein and Julius Pinner. Meerwein’s lactonium salt methodology enabled the first syntheses of cyclic orthoesters via alkoxide displacement reactions. For example, treating γ-butyrolactone with triethyloxonium tetrafluoroborate yielded ethyl-γ-butyrolactonium salts, which were subsequently converted to diethoxy orthoesters.
The cyclic 2,2-dimethyltrimethylene ethyl ester variant represents a modern advancement, leveraging stereoelectronic control to direct hydrolysis pathways. Studies by Deslongchamps et al. demonstrated that acid hydrolysis of cyclic orthoesters proceeds via selective cleavage of axial alkoxy groups, a phenomenon governed by orbital alignment. This principle underpins the compound’s utility in regioselective synthesis, such as the production of chiral polyols and glycosides.
Trimethyl orthoformate (TMOF), a simpler orthoester, laid foundational insights with its industrial-scale synthesis from hydrogen cyanide and methanol. However, cyclic analogs like the title compound offer enhanced stability and selectivity, driving their adoption in pharmaceutical intermediates (e.g., azoxystrobin fungicides) and isotopic labeling studies.
Properties
CAS No. |
5783-79-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethoxy-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-4-9-7-10-5-8(2,3)6-11-7/h7H,4-6H2,1-3H3 |
InChI Key |
CAZKQJIGXMPMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCC(CO1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester typically involves the reaction of ketene dimethyl acetal with primary, secondary, or electron-deficient tertiary alcohols. This reaction proceeds rapidly without the need for catalysts and under solvent-free conditions . The reaction conditions are mild, making it an attractive method for the preparation of this compound.
Industrial Production Methods
Industrial production of orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the alkoxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and controlled environments .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted ortho esters. These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.
Scientific Research Applications
Applications in Organic Synthesis
Orthoformic acid derivatives are particularly useful in organic synthesis due to their ability to participate in various reactions. Notable applications include:
- Dehydrating Agents : They facilitate the removal of water in reactions, enhancing yield and selectivity .
- Alkylating Agents : These compounds can introduce alkyl groups into substrates, expanding the diversity of organic molecules .
- Dialkoxymethylation Agents : They are utilized to introduce dialkoxymethyl groups into target compounds .
Case Study 1: Total Synthesis of Natural Products
Orthoformic acid has been employed in the total synthesis of several natural products. For example, it played a critical role in the synthesis of palytoxin, a potent marine natural product. The use of orthoformates allowed for efficient construction of complex molecular architectures .
Case Study 2: Heterocycle Synthesis
A significant application of orthoformic acid derivatives is in the synthesis of nitrogen-containing heterocycles. For instance, triethyl orthoformate has been used to synthesize 1,3,4-oxadiazoles from hydrazides through condensation reactions. This method has shown high yields and selectivity .
Table 1: Summary of Applications
Table 2: Reaction Conditions for Heterocycle Synthesis
Mechanism of Action
The mechanism by which orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester exerts its effects involves the interaction of its alkoxy groups with various molecular targets. These interactions can lead to the formation of stable intermediates or transition states, facilitating the desired chemical transformations. The pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Differences in Reactivity and Stability
- Hydrolysis Resistance : The cyclic 2,2-dimethyltrimethylene ethyl ester exhibits enhanced hydrolytic stability compared to acyclic triethyl orthoformate. The neopentyl group’s steric bulk hinders nucleophilic attack, slowing acid-catalyzed hydrolysis .
- Thermal Stability : Cyclic orthoesters generally decompose at higher temperatures than their acyclic counterparts due to ring strain and steric effects. For example, triethyl orthoformate boils at ~146°C , while the cyclic variant likely has a higher boiling point.
- Synthetic Utility : Triethyl orthoformate is widely used for acetal formation , whereas the cyclic derivative may serve in constrained environments, such as asymmetric catalysis or polymer synthesis .
Comparison with Other Cyclic Esters
- Boronic Acid Cyclic Esters (e.g., 2,4,6-trimethylbenzeneboronic acid neopentyl glycol ester, CAS 214360-78-8 ): These compounds share the neopentyl backbone but differ in electrophilic reactivity. Boronic esters are pivotal in Suzuki-Miyaura couplings, while orthoesters are more nucleophilic.
- Phosphoric Acid Cyclic Esters (e.g., cyclic 2,2-dimethyltrimethylene phosphorochloridate ): Phosphorus-containing esters exhibit distinct reactivity in phosphorylation reactions, unlike carbon-centric orthoesters.
Research Findings and Data
- Stereoselectivity : Cyclic orthoesters derived from bulky diols like neopentyl glycol enhance stereocontrol in heterocycle synthesis. For example, analogous reactions with electron-rich olefins yield cycloadducts with minimal byproducts .
- Mechanistic Insights : Acid-catalyzed hydrolysis of orthoesters proceeds via carboxonium ion intermediates (Figure 9.13 in ). The cyclic variant’s steric effects alter this pathway, favoring slower kinetics .
Notes
Data Limitations : Direct experimental data on the cyclic 2,2-dimethyltrimethylene ethyl ester are sparse in the provided evidence. Properties are inferred from structural analogs .
Safety and Handling : Orthoesters are generally flammable and moisture-sensitive. Proper storage under inert atmospheres is recommended .
Biological Activity
Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester, is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
Orthoformic acid is characterized by the presence of multiple hydroxyl groups attached to a central carbon atom. The cyclic ester form, particularly the ethyl ester variant, can be synthesized through various methods including microwave-assisted synthesis and one-pot reactions involving triethyl orthoformate (TEOF) with amines.
Synthesis Overview
- Microwave-Assisted Synthesis : This method has shown promise in increasing reaction yields and reducing synthesis time. For instance, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines from formamidines using TEOF resulted in significant improvements in yield when optimized conditions were applied (up to 56% yield) .
- One-Pot Reactions : TEOF can react with amines in the presence of acids to produce various derivatives efficiently. These reactions typically yield products with high purity and good yields under optimized conditions .
Biological Activity
The biological activity of orthoformic acid derivatives has been investigated primarily in the context of their cytotoxic effects against cancer cell lines. A notable study evaluated the cytotoxicity of synthesized compounds against HepG2 (liver cancer) and A549 (lung cancer) cell lines.
Case Study: Cytotoxicity Evaluation
- Compounds Tested : The study focused on a series of 6-methoxy-5,6-dihydro-5-azapurines derived from orthoformic acid.
- Results :
- Compound 21f exhibited IC50 values of 9 μM against A549 and 7 μM against HepG2 cells.
- Compound 21i showed an IC50 value of 12 μM for both cell lines.
These findings indicate that certain orthoformic acid derivatives possess significant cytotoxic properties, suggesting potential for further development as anticancer agents .
The mechanism by which orthoformic acid derivatives exert their biological effects is still under investigation. Preliminary studies suggest that these compounds may interact with cellular pathways involved in cell proliferation and apoptosis. The lack of influence on purinergic receptors indicates that their action may not be mediated through traditional receptor pathways .
Comparative Analysis of Biological Activity
| Compound | IC50 (A549) | IC50 (HepG2) | Notable Effects |
|---|---|---|---|
| 21f | 9 μM | 7 μM | Strong cytotoxicity |
| 21i | 12 μM | 12 μM | Moderate cytotoxicity |
Q & A
Q. What established laboratory-scale synthesis methods exist for ethyl orthoformate, and how can reaction conditions be optimized for higher yields?
Ethyl orthoformate is commonly synthesized via reactions between chloroform and sodium ethoxide in anhydrous ethanol, or via the reaction of ethyl formimido ester with alcoholic hydrochloric acid . Key optimization factors include:
- Moisture control : Use rigorously dried reagents and inert atmospheres to prevent hydrolysis.
- Catalyst concentration : Adjust sodium ethoxide ratios to balance reaction rate and by-product formation.
- Temperature modulation : Maintain temperatures below 40°C to minimize side reactions. Reported yields vary between methods; the sodium ethoxide route typically achieves higher purity (~99%) compared to sodium hydroxide-based approaches .
Q. Which spectroscopic techniques are most effective for characterizing ethyl orthoformate, and what spectral features confirm its structure?
- ¹H NMR : A singlet at δ 1.2–1.3 ppm (triplet for ethoxy groups) and absence of formyl proton signals confirm the orthoester structure .
- IR spectroscopy : Peaks at ~1,100 cm⁻¹ (C-O-C stretching) and lack of a formyl C=O stretch (~1,700 cm⁻¹) distinguish it from formate esters .
- Mass spectrometry : Molecular ion peak at m/z 148.2 (C₇H₁₆O₃⁺) and fragments at m/z 103 (loss of –OC₂H₅) validate the molecular formula .
Q. What are the critical purity indicators for ethyl orthoformate in synthetic applications, and how are they quantified?
- Gas chromatography (GC) : Quantifies organic impurities (e.g., residual ethanol or chloroform) with detection limits <0.1% .
- Karl Fischer titration : Measures water content (critical for moisture-sensitive reactions), with acceptable thresholds <50 ppm .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism of ethyl orthoformate formation under different catalytic conditions?
Mechanistic studies require:
- Kinetic profiling : Monitor intermediate formation (e.g., formimido esters) via time-resolved IR or NMR spectroscopy .
- Isotopic labeling : Use ¹³C-labeled chloroform to trace carbon transfer pathways.
- Computational modeling : Density functional theory (DFT) simulations to identify transition states and energy barriers in sodium ethoxide-mediated pathways .
Q. What experimental strategies can resolve contradictions in reported yield data when using sodium ethoxide versus alcoholic sodium hydroxide in ethyl orthoformate synthesis?
Discrepancies often arise from:
- Reagent purity : Sodium hydroxide may introduce trace water, promoting hydrolysis. Use Karl Fischer titration to verify reagent dryness .
- By-product analysis : Employ GC-MS to identify side products (e.g., formate esters) and adjust stoichiometry accordingly.
- Reaction monitoring : In situ Raman spectroscopy to track real-time conversion rates and optimize reaction termination points .
Q. How does the adsorption behavior of ethyl orthoformate on indoor surfaces influence its stability in experimental setups, and what methods mitigate decomposition?
- Surface interactions : Ethyl orthoformate adsorbs strongly to silica and glass surfaces, accelerating hydrolysis. Use X-ray photoelectron spectroscopy (XPS) to analyze surface-bound degradation products .
- Mitigation strategies : Conduct reactions in PTFE-lined reactors or pre-treat glassware with silanizing agents to reduce surface reactivity .
Q. In multi-step organic syntheses, how does ethyl orthoformate’s reactivity compare with other orthoesters under acidic or basic conditions?
- Acidic conditions : Ethyl orthoformate undergoes rapid hydrolysis to form formate esters, whereas bulkier orthoesters (e.g., trimethyl orthoformate) exhibit slower kinetics due to steric hindrance .
- Basic conditions : Ethyl orthoformate is stable, making it suitable for protecting aldehyde groups in Grignard reactions. Comparative studies using pH-controlled NMR can quantify stability thresholds .
Data Contradiction Analysis
Q. How should researchers address inconsistent NMR data for ethyl orthoformate across studies?
Variations in chemical shifts may stem from:
- Solvent effects : Use deuterated solvents consistently (e.g., CDCl₃) and report solvent-specific reference peaks.
- Impurity interference : Compare spectra with high-purity commercial standards (≥99%) to isolate artifacts .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
